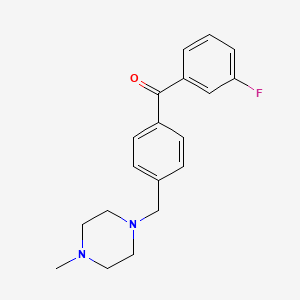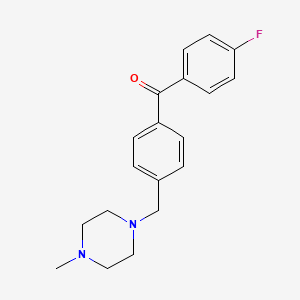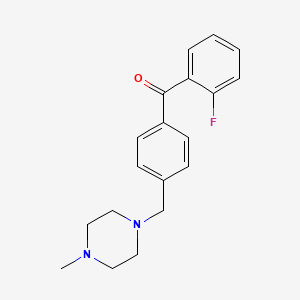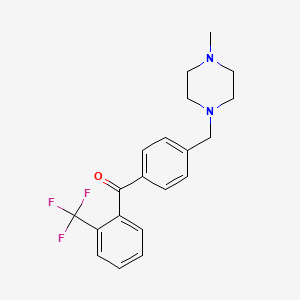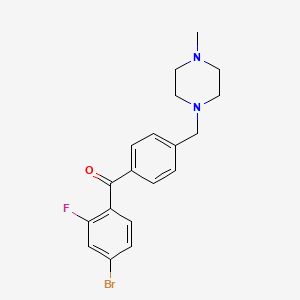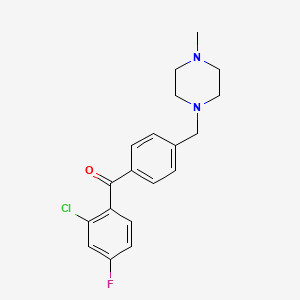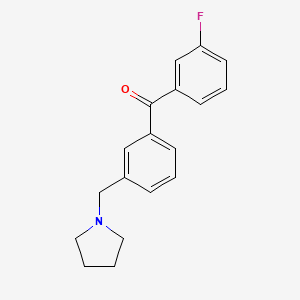
3-Fluoro-3'-pyrrolidinomethyl benzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-3’-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C18H18FNO . It is not intended for human or veterinary use and is primarily used for research purposes.
Molecular Structure Analysis
The molecular structure of 3-Fluoro-3’-pyrrolidinomethyl benzophenone consists of 18 carbon atoms, 18 hydrogen atoms, 1 nitrogen atom, and 1 fluorine atom . For a detailed view of the molecular structure, please refer to resources such as PubChem .Physical And Chemical Properties Analysis
3-Fluoro-3’-pyrrolidinomethyl benzophenone has a molecular weight of 283.3 g/mol. Additional physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results .Aplicaciones Científicas De Investigación
Antiproliferative Activity in Cancer Research
Research on benzophenones, including variants like 3-Fluoro-3'-pyrrolidinomethyl benzophenone, has indicated their potential in cancer treatment. A study by Al‐Ghorbani et al. (2016) synthesized benzophenones with a pyridine nucleus and tested their antiproliferative activity against Dalton's lymphoma ascites (DLA) cells. Compounds with fluoro groups showed significant activity, indicating the potential of fluoro-substituted benzophenones like 3-Fluoro-3'-pyrrolidinomethyl benzophenone in cancer research (Al‐Ghorbani et al., 2016).
Environmental Impact and Degradation
Benzophenone derivatives are widely used in personal care products and have raised environmental concerns. Studies have investigated the degradation and removal of benzophenone compounds from water. For instance, Cao et al. (2021) studied the chemical oxidation process of Benzophenone-3 (BP-3) and found that potassium permanganate could effectively degrade BP-3, reducing its toxicity (Cao et al., 2021). Similarly, Zúñiga-Benítez et al. (2016) explored the photocatalytic degradation of BP3 using titanium dioxide, suggesting that photocatalysis could be an effective method for removing benzophenone derivatives from water (Zúñiga-Benítez et al., 2016).
Photocatalytic Applications
Benzophenone derivatives have also been explored for their photocatalytic properties. Wang et al. (2019) investigated the photocatalytic degradation of BP-3 using PbO/TiO2 and Sb2O3/TiO2 photocatalysts. They optimized various parameters for efficient degradation, indicating the potential of benzophenone derivatives in photocatalytic applications (Wang et al., 2019).
Implications for Human Health
While the primary focus of research on 3-Fluoro-3'-pyrrolidinomethyl benzophenone is not directly related to human health, studies on similar benzophenone compounds have raised concerns. For example, Utsunomiya et al. (2019) investigated the cytotoxicity of Benzophenone-3 on rat thymocytes, which could provide insights into the broader implications of benzophenone derivatives on cellular health (Utsunomiya et al., 2019).
Potential for Alzheimer's Disease Treatment
Research on fluorinated benzophenone derivatives, similar to 3-Fluoro-3'-pyrrolidinomethyl benzophenone, suggests potential applications in Alzheimer's disease treatment. Belluti et al. (2014) developed fluorinated benzophenone analogues as multipotent agents against β-secretase and acetylcholinesterase, indicating possible therapeutic uses (Belluti et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
(3-fluorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c19-17-8-4-7-16(12-17)18(21)15-6-3-5-14(11-15)13-20-9-1-2-10-20/h3-8,11-12H,1-2,9-10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAIYJPXQAHPSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643197 |
Source


|
| Record name | (3-Fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-3'-pyrrolidinomethyl benzophenone | |
CAS RN |
898770-28-0 |
Source


|
| Record name | Methanone, (3-fluorophenyl)[3-(1-pyrrolidinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

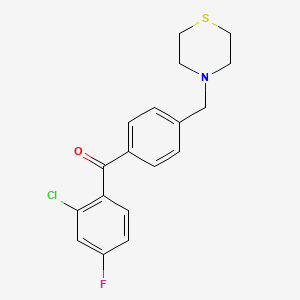
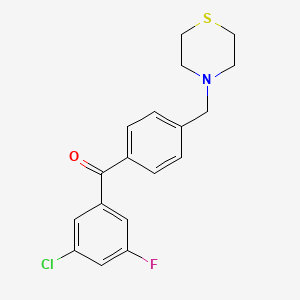
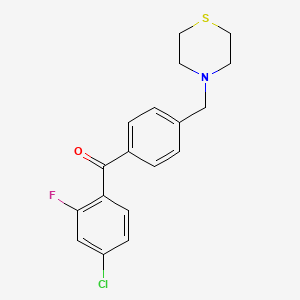
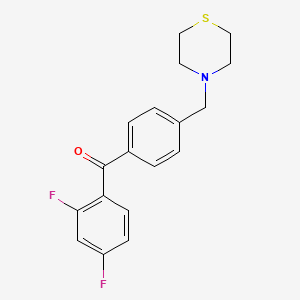
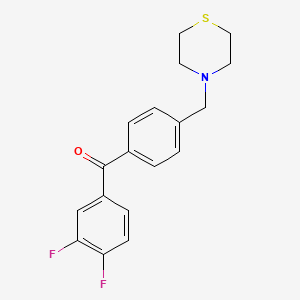
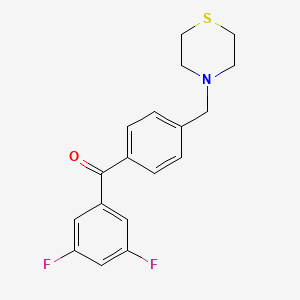
![Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate](/img/structure/B1325608.png)
![Ethyl 8-oxo-8-[4-(thiomorpholinomethyl)phenyl]octanoate](/img/structure/B1325609.png)
